An In-Depth Technical Guide to DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite
An In-Depth Technical Guide to DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite, a specialized chemical reagent crucial for the synthesis of modified oligonucleotides. This document details its chemical properties, its role in therapeutic research, and protocols for its application.
Core Concepts: Understanding DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite
DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037), a fundamental building block used in the automated solid-phase synthesis of ribonucleic acid (RNA). The nomenclature of this compound denotes its specific chemical modifications, each serving a critical function in the synthesis process and the final properties of the resulting oligonucleotide.
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DMTr (4,4'-Dimethoxytrityl): This is a bulky protecting group attached to the 5'-hydroxyl of the ribose sugar. Its primary role is to prevent unwanted chemical reactions at this position during the oligonucleotide synthesis cycle. Its acid-labile nature allows for its controlled removal at the beginning of each coupling cycle, enabling the stepwise addition of the next nucleotide.
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2'-O-C22 (2'-O-docosyl): This modification involves the attachment of a 22-carbon alkyl chain, known as a docosyl group, to the 2'-hydroxyl position of the ribose sugar. This long alkyl chain imparts significant hydrophobicity to the nucleoside. Such modifications are known to enhance the nuclease resistance of the resulting oligonucleotide, a desirable property for therapeutic applications where degradation by cellular enzymes is a concern.
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rA (ribo-Adenosine): This indicates the core nucleoside is adenosine, a purine (B94841) nucleobase, attached to a ribose sugar.
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3'-CE-Phosphoramidite (3'-cyanoethyl phosphoramidite): This is the reactive group at the 3'-position of the ribose sugar. It is this moiety that, upon activation, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support, forming a phosphite (B83602) triester linkage. The cyanoethyl group is a protecting group for the phosphate (B84403) that is removed at the end of the synthesis.
Chemical and Physical Properties
A summary of the key quantitative data for DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C69H96N7O8P | [1] |
| Molecular Weight | 1182.52 g/mol | [1] |
| Purity | ≥98% | [2] |
| Storage Conditions | -20°C, sealed from moisture | [1] |
| Solubility in DMSO | 100 mg/mL (84.57 mM) | [1] |
| In Vivo Solubility | ≥ 5 mg/mL in 10% DMSO + 90% corn oil | [1] |
The Role in Oligonucleotide Synthesis
DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite is utilized in the standard phosphoramidite method for automated solid-phase oligonucleotide synthesis. This process is cyclical, with each cycle resulting in the addition of a single nucleotide to the growing chain.
The Four-Step Synthesis Cycle
The incorporation of DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite into an oligonucleotide follows a well-established four-step cycle.
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Deblocking (Detritylation): The synthesis cycle begins with the removal of the acid-labile DMTr group from the 5'-hydroxyl of the nucleotide attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.
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Coupling: The DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester bond. Due to the steric hindrance of the long C22 alkyl chain, this step may require an extended coupling time compared to standard phosphoramidites.
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Capping: To prevent the formation of deletion mutants (oligonucleotides missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This renders the unreacted chains inert to further coupling steps.
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Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester. This is usually accomplished by treatment with an iodine solution in the presence of water and a weak base like pyridine.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Experimental Protocols
General Oligonucleotide Synthesis Protocol
The following is a generalized protocol for the incorporation of DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite using an automated DNA/RNA synthesizer. Reagent concentrations and reaction times may need to be optimized based on the specific synthesizer and the desired oligonucleotide sequence.
Materials:
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DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite
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Appropriate solid support (e.g., CPG) with the initial nucleoside
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Deblocking solution (e.g., 3% TCA in dichloromethane)
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Activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile)
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Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: 1-methylimidazole/THF)
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Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
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Anhydrous acetonitrile (B52724)
Procedure:
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Preparation: Dissolve the DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagent bottle on the synthesizer.
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Synthesis Cycle:
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Deblocking: Treat the solid support with the deblocking solution to remove the 5'-DMTr group.
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Coupling: Deliver the activator solution and the phosphoramidite solution to the synthesis column. Allow for an extended coupling time (e.g., 5-15 minutes) to account for the steric bulk of the 2'-O-C22 group.[3]
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Capping: Treat the support with the capping solutions to block any unreacted 5'-hydroxyl groups.
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Oxidation: Treat the support with the oxidizing solution to stabilize the newly formed phosphate linkage.
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Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
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Final Deblocking: After the final coupling cycle, the terminal DMTr group is typically left on (DMT-on) to aid in purification.
Cleavage and Deprotection Protocol
After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.
Materials:
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Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
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Reagents for 2'-O-silyl group removal if other RNA phosphoramidites were used (e.g., triethylamine (B128534) trihydrofluoride)
Procedure:
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Cleavage from Support and Base Deprotection:
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Transfer the solid support to a sealed vial.
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Add concentrated ammonium hydroxide or AMA.
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Heat the vial at a specified temperature (e.g., 55°C) for a set time (e.g., 8-16 hours for standard protecting groups).
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Removal of 2'-Protecting Groups (if applicable): If the synthesized oligonucleotide contains other ribonucleotides protected with silyl (B83357) groups (e.g., TBDMS), a separate desilylation step is required. This is typically done using a fluoride-containing reagent.
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Purification: The crude oligonucleotide is purified, commonly by reverse-phase HPLC, which can effectively separate the full-length DMT-on product from shorter, uncapped failure sequences.
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Detritylation: The final DMT group is removed by treatment with a mild acid (e.g., 80% acetic acid).
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Desalting: The final product is desalted using methods like ethanol (B145695) precipitation or size-exclusion chromatography.
Impact of the 2'-O-C22 Modification on Oligonucleotide Properties
The introduction of a long alkyl chain at the 2'-position of the ribose has significant effects on the physicochemical and biological properties of the resulting oligonucleotide.
Nuclease Resistance
One of the primary reasons for incorporating 2'-O-alkyl modifications is to enhance the stability of oligonucleotides against degradation by nucleases. The bulky C22 alkyl chain provides steric hindrance, making it more difficult for nucleases to access and cleave the phosphodiester backbone. Studies on shorter 2'-O-alkyl modifications have shown a correlation between increasing chain length and increased nuclease stability.[4]
Thermal Stability (Melting Temperature)
The effect of 2'-O-alkyl modifications on the thermal stability (Tm) of RNA duplexes can be complex. While shorter 2'-O-alkyl groups like methyl (OMe) and methoxyethyl (MOE) are known to increase the Tm of RNA:RNA duplexes, the impact of very long alkyl chains like C22 is less well-characterized.[2][5] The increased hydrophobicity of the C22 chain may influence duplex stability.
Hydrophobicity
The 2'-O-C22 modification significantly increases the hydrophobicity of the oligonucleotide. This property can influence its interaction with cellular membranes and proteins, potentially affecting its cellular uptake and distribution in vivo.[4]
Logical Workflow for Assessing Modified Oligonucleotides
The following diagram illustrates a typical workflow for the synthesis and characterization of an oligonucleotide containing a 2'-O-C22 modification.
Conclusion
DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite is a highly specialized reagent for the synthesis of RNA oligonucleotides with a long-chain alkyl modification. This modification is designed to enhance the nuclease resistance and modulate the hydrophobicity of the resulting oligonucleotide, properties that are of significant interest in the development of RNA-based therapeutics. The successful incorporation of this sterically hindered phosphoramidite requires optimization of the standard oligonucleotide synthesis protocol, particularly an extended coupling time. Further research into the specific effects of the 2'-O-docosyl modification on duplex stability, cellular uptake, and in vivo performance will be crucial in fully realizing its therapeutic potential.
References
- 1. osti.gov [osti.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
